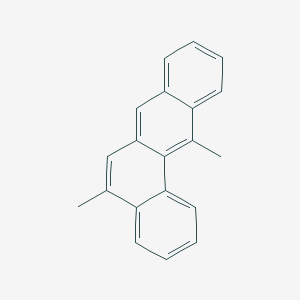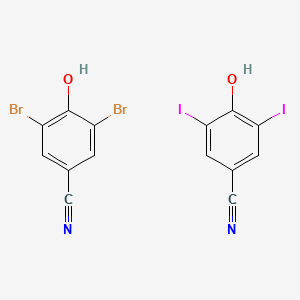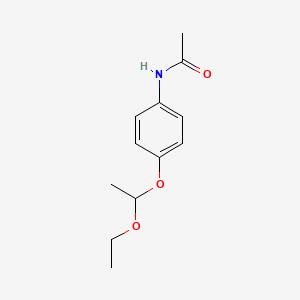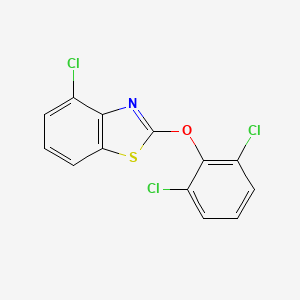
5,12-Dimethylbenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
5,12-Dimethylbenz(a)anthracene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of benz(a)anthracene with methyl groups at the 5 and 12 positions . The reaction typically requires a strong acid catalyst, such as aluminum chloride (AlCl3), and is conducted under controlled temperature conditions to ensure selective methylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity . The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
5,12-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and sulfonated derivatives.
科学的研究の応用
5,12-Dimethylbenz(a)anthracene is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: To investigate the biological effects of carcinogens and their interactions with cellular components.
Medicine: In cancer research to induce tumors in animal models and study the mechanisms of carcinogenesis.
Industry: As a reference compound in environmental monitoring and pollution studies.
作用機序
5,12-Dimethylbenz(a)anthracene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and cause mutations . These mutations can initiate the process of carcinogenesis by altering the expression of oncogenes and tumor suppressor genes . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of various genes involved in xenobiotic metabolism .
類似化合物との比較
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another potent carcinogenic polycyclic aromatic hydrocarbon with similar structure and properties.
Benz(a)anthracene: The parent compound without methyl groups, also known for its carcinogenic properties.
9,10-Dimethyl-1,2-benzanthracene: A structural isomer with different methyl group positions.
Uniqueness
5,12-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity . The position of the methyl groups affects the compound’s ability to interact with enzymes and DNA, making it a valuable tool in studying the structure-activity relationships of carcinogens .
特性
CAS番号 |
21297-22-3 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
5,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-16-12-15-7-3-4-9-18(15)14(2)20(16)19-10-6-5-8-17(13)19/h3-12H,1-2H3 |
InChIキー |
NGDOAMUCOVXUSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C4=CC=CC=C14)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















